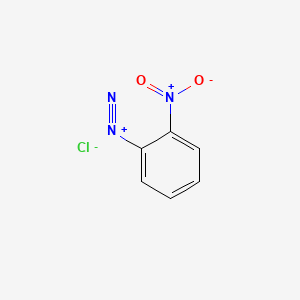

Nitrobenzenediazonium chloride

Description

Historical Evolution of Diazonium Salt Discovery and Research

The journey of diazonium salts from a laboratory curiosity to a cornerstone of organic synthesis is a fascinating chapter in the history of chemistry.

Peter Griess's Pioneering Contributions and Early Observations (1858)

The discovery of diazonium salts is credited to the German industrial chemist Johann Peter Griess in 1858. wikipedia.orgnewworldencyclopedia.org While working with aromatic amines and nitrous acid, Griess observed the formation of a new class of compounds. numberanalytics.com His initial experiments involved treating picramic acid with nitrous acid, which resulted in the synthesis of the first diazo compound. sciepub.com He found that reacting an aromatic amine with nitrous acid in the cold yielded an unstable salt, which he termed a "diazonium salt". royalsocietypublishing.orgchempedia.info This process, known as diazotization, became a foundational reaction in organic chemistry. numberanalytics.comnih.gov Griess's work laid the groundwork for the development of the vast field of azo dye chemistry. nih.govorgchemres.org

Development of the Concept of the Diazonium Group Structure

Following Griess's discovery, the exact structure of the diazonium group remained a subject of investigation. sciepub.com In 1863, Griess proposed a structure where both nitrogen atoms were bonded to the benzene (B151609) ring. nih.gov However, it was August Kekulé who, in 1866, suggested that only one nitrogen atom was directly attached to the aromatic ring. sciepub.comnih.gov This hypothesis was later supported by the successful diazotization of highly substituted aminobenzenes. sciepub.com The currently accepted linear structure, Ar-N⁺≡N, which acknowledges the salt-like nature of these compounds, was proposed by C.W. Blomstrand in 1869 and became widely accepted by 1895. nih.gov X-ray crystallography has since confirmed the linear C–N⁺≡N geometry.

Expansion of Early Diazonium Salt Reactivity Studies

The unique reactivity of diazonium salts was quickly recognized. Early research focused on two main types of reactions: nitrogen-replacement (substitution) and coupling reactions. The discovery of the Sandmeyer reaction in 1884 by Traugott Sandmeyer demonstrated that the diazonium group could be replaced by halides or cyanides using copper(I) salts as catalysts. allen.inlumenlearning.com This reaction became a powerful tool for introducing a variety of functional groups onto an aromatic ring. lumenlearning.com Furthermore, the ability of diazonium salts to undergo azo coupling reactions with electron-rich aromatic compounds like phenols and anilines led to the industrial production of a wide array of azo dyes, such as aniline (B41778) yellow and Congo red, by the late 19th century. orgchemres.org

Significance of Arenediazonium Salts as Versatile Synthetic Intermediates

Arenediazonium salts are highly valued in organic synthesis due to their exceptional versatility. numberanalytics.comresearchgate.netacs.orgnih.govrsc.org They serve as readily prepared intermediates that can be transformed into a wide range of aromatic compounds. researchgate.netnih.govrsc.org The diazonium group is an excellent leaving group (as dinitrogen gas), which drives many of its substitution reactions. allen.in This allows for the introduction of a variety of substituents onto an aromatic ring that are often difficult to introduce by other means. lumenlearning.com Their applications include the synthesis of aryl halides, phenols, and azo compounds, which are important in the production of dyes, pharmaceuticals, and agrochemicals. ontosight.ai More recent advancements have expanded their use in transition metal-catalyzed cross-coupling reactions and the functionalization of nanomaterials. newworldencyclopedia.orgacs.org

Structural Characteristics of Nitrobenzenediazonium Chloride

Nitrobenzenediazonium chloride is a specific arenediazonium salt where a nitro group (NO₂) is attached to the benzene ring. The presence of this group influences the compound's properties and reactivity.

Aromatic Diazonium Ion Configuration

The aromatic diazonium ion has a distinctive structure. The C-N⁺≡N linkage is linear, and the positive charge is delocalized over both nitrogen atoms, which can be represented by resonance structures. lkouniv.ac.inlibretexts.org The diazonium group is strongly electron-withdrawing, a property that is further enhanced by the presence of a nitro group on the aromatic ring. wikipedia.org This electron-withdrawing nature significantly increases the acidity of substituted phenols and benzoic acids. wikipedia.org The stability of arenediazonium salts is influenced by the counterion; for instance, while some phenyldiazonium chlorides can be explosive in their dry state, tetrafluoroborate (B81430) salts are generally more stable. wikipedia.orgwikidoc.org

Influence of the Nitro Group on Electronic Structure and Reactivity

The presence of a nitro group (–NO₂) on the benzene ring has a profound influence on the electronic structure and reactivity of the diazonium salt. The nitro group is a potent electron-withdrawing group (EWG). wikipedia.org This property significantly impacts the diazonium cation in several ways:

Enhanced Electrophilicity : The electron-withdrawing nature of the nitro group increases the positive charge on the diazonium group, making the compound a stronger electrophile compared to unsubstituted benzenediazonium (B1195382) chloride. smolecule.com This heightened electrophilicity allows for more efficient coupling reactions with electron-rich aromatic compounds like phenols and anilines. pressbooks.pubsmolecule.com

Reactivity in Nucleophilic Substitution : The diazonium group is strongly electron-withdrawing, which reduces the electron density of the aromatic ring. wikipedia.org The addition of another powerful EWG like the nitro group further deactivates the ring towards electrophilic attack but enhances its reactivity in nucleophilic aromatic substitution reactions. wikipedia.org

The linear free energy constants (σm and σp) confirm that the diazonium group itself is strongly electron-withdrawing. wikipedia.org This effect is so pronounced that it can increase the acidity of a phenolic proton on the same ring by a million-fold. wikipedia.org The addition of the nitro group further amplifies these electronic effects.

Overview of Key Research Areas Pertaining to Nitrobenzenediazonium Chloride

Nitrobenzenediazonium chloride is a valuable reagent in several key areas of chemical research and industry, primarily due to the reactivity conferred by both the diazonium and the nitro functional groups.

Azo Dye Synthesis : A primary application of nitrobenzenediazonium chloride is in the manufacture of azo dyes. smolecule.comontosight.ailookchem.com These dyes are created through azo coupling reactions, where the electrophilic diazonium salt reacts with an activated aromatic compound (a coupling component), such as a phenol (B47542) or an aromatic amine. fiveable.mepressbooks.pub The reaction forms an azo compound, characterized by an N=N linkage that connects two aromatic rings, creating an extended conjugated system responsible for the vibrant colors of these dyes. pressbooks.pub The enhanced electrophilicity of the nitro-substituted diazonium ion facilitates these coupling reactions, leading to high yields of intensely colored products used widely in the textile and printing industries. smolecule.comlookchem.com

Organic Synthesis Intermediate : Beyond dyes, nitrobenzenediazonium chloride serves as a crucial intermediate for producing a variety of substituted aromatic compounds. smolecule.com The diazonium group can be replaced by a wide range of atoms and functional groups in what are known as Sandmeyer reactions or related displacement reactions. wikipedia.orgpressbooks.pubyoutube.com This allows for the introduction of substituents like –Cl, –Br, –CN, and –OH onto the aromatic ring. pressbooks.pub For example, reacting a diazonium salt with copper(I) chloride replaces the diazonium group with a chlorine atom. youtube.com This versatility makes it possible to synthesize complex molecules and substitution patterns that are not achievable through direct electrophilic substitution. webassign.net

Surface Modification and Materials Science : Research has explored the use of nitrobenzenediazonium salts for modifying surfaces. mdpi.com The grafting of aryl groups from diazonium salts onto surfaces like gold, graphene, and other nanomaterials is a robust method for creating tailored interfaces. mdpi.com For instance, a gold surface modified with a monolayer of 4-nitrobenzenediazonium (B87018) was used to create a field-effect transistor (FET)-based biosensor for detecting uric acid. mdpi.com Similarly, graphene-edge electrodes have been modified by the electrochemical reduction of 4-nitrobenzenediazonium. mdpi.com

Analytical Chemistry : The compound is also employed as a derivatizing agent in analytical chemistry. smolecule.comlookchem.com It can be used to convert amines into their corresponding diazonium salts, which can then be analyzed using techniques like spectrophotometry. lookchem.com Its reaction with phenolic compounds to produce colored products can also be utilized for detection purposes. smolecule.com

Properties

CAS No. |

61182-96-5 |

|---|---|

Molecular Formula |

C6H4ClN3O2 |

Molecular Weight |

185.57 g/mol |

IUPAC Name |

2-nitrobenzenediazonium;chloride |

InChI |

InChI=1S/C6H4N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4H;1H/q+1;/p-1 |

InChI Key |

KMRSVJOEUGWWBX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-].[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Nitrobenzenediazonium Chloride

Fundamental Principles of Diazotization Reactions

Diazotization is the chemical process that transforms a primary aromatic amine into a diazonium salt. byjus.comiitk.ac.in This reaction, first reported by Peter Griess in 1858, typically involves treating the amine with nitrous acid in the presence of a stronger mineral acid. byjus.comunacademy.com The resulting diazonium salts are highly valuable in the synthesis of various organic compounds, including azo dyes.

The key reagent in diazotization, nitrous acid (HNO₂), is unstable and is therefore generated in situ. iitk.ac.inorganic-chemistry.org This is accomplished by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically at low temperatures (0–5 °C). iitk.ac.inyoutube.com

The reaction is as follows: NaNO₂ + HCl → HNO₂ + NaCl

In the strongly acidic medium, the nitrous acid is then protonated. Following this protonation, a molecule of water is eliminated to generate the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species in the reaction. byjus.comchemicalnote.comlumenlearning.com

Step-by-step formation of the nitrosonium ion:

Protonation of Nitrous Acid: The oxygen atom of the hydroxyl group in nitrous acid is protonated by the strong acid present in the medium.

Loss of Water: The protonated intermediate readily loses a water molecule to form the positively charged nitrosonium ion. chemicalnote.com

The conversion of a primary aromatic amine to a diazonium ion proceeds through a well-defined mechanistic pathway involving several key steps. iitk.ac.in

The reaction mechanism begins with the primary aromatic amine, acting as a nucleophile, attacking the electrophilic nitrosonium ion (NO⁺). chemicalnote.com This attack forms a new nitrogen-nitrogen bond, and the positive charge is transferred to the nitrogen atom of the amine group. byjus.com A subsequent deprotonation step yields an N-nitrosamine intermediate. byjus.comunacademy.com

The N-nitrosamine intermediate undergoes further transformation to form the final diazonium ion. This process involves a series of protonation and deprotonation steps. byjus.com

The N-nitrosamine is converted into a diazohydroxide through protonation and subsequent deprotonation. byjus.com

The diazohydroxide is then protonated on its oxygen atom in the presence of excess acid. byjus.com

Finally, the elimination of a water molecule from this protonated intermediate generates the stable aryl diazonium ion. byjus.comchemicalnote.com The ion pairs with the anion from the mineral acid (e.g., chloride) to form the diazonium salt. chemicalnote.com

Mechanistic Pathways of Diazotization from Aromatic Amines

Specific Synthetic Routes to Nitrobenzenediazonium Chloride

Nitrobenzenediazonium chloride is prepared by applying the general principles of diazotization to a specific class of starting materials: the nitroanilines. The presence of the electron-withdrawing nitro group on the aromatic ring influences the reactivity of the amine but does not prevent the reaction.

The standard laboratory synthesis of nitrobenzenediazonium chloride involves the diazotization of a nitroaniline isomer (ortho-, meta-, or para-nitroaniline). The procedure requires careful temperature control, as the resulting diazonium salt is unstable at temperatures above 5 °C. smolecule.comscribd.com

The general procedure is as follows:

The chosen nitroaniline isomer is dissolved in a cold aqueous solution of a strong mineral acid, typically hydrochloric acid. cram.comorgsyn.org

The solution is cooled to between 0 and 5 °C in an ice-salt bath. smolecule.comorgsyn.org

A pre-cooled aqueous solution of sodium nitrite is added slowly, or dropwise, to the stirred nitroaniline solution. orgsyn.orgmiracosta.edu It is crucial to maintain the low temperature throughout the addition to prevent the decomposition of the product. youtube.com

The completion of the reaction yields a solution of the corresponding nitrobenzenediazonium chloride (o-, m-, or p-). scribd.comorgsyn.org

The following interactive table summarizes the reactants and conditions for the synthesis of different isomers of nitrobenzenediazonium chloride.

| Starting Material | Primary Reagents | Acid | Temperature | Product |

| p-Nitroaniline | Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) miracosta.edu | 0–5 °C smolecule.com | p-Nitrobenzenediazonium chloride |

| m-Nitroaniline | Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) orgsyn.org | -5–0 °C orgsyn.org | m-Nitrobenzenediazonium chloride |

| o-Nitroaniline | Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) researchgate.net | 0–5 °C | o-Nitrobenzenediazonium chloride |

Optimized Reaction Conditions for High Yield and Purity

The synthesis of nitrobenzenediazonium chloride is achieved through the diazotization of nitroaniline. This reaction involves treating a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid. To achieve high yield and purity, several reaction parameters must be meticulously controlled.

The most critical parameter is temperature. Diazonium salts are thermally labile, and the nitro-substituted derivative is no exception. It is imperative to maintain the reaction temperature between 0 and 5°C. Higher temperatures can lead to the rapid decomposition of the diazonium salt, resulting in the formation of undesired byproducts, such as nitrophenol, and the evolution of nitrogen gas, which can be hazardous.

The concentration of the reactants also plays a significant role. An excess of acid is generally used to maintain a low pH and prevent the coupling of the diazonium salt with the unreacted nitroaniline. The molar ratio of the reactants is a key factor in optimizing the yield. For instance, a molar ratio of p-nitroaniline to acidic medium to a chlorinating agent to the diazotization reagent of 1:2–10:1–1.3:1–1.3 has been reported in patent literature for a related synthesis.

The reaction time is another important variable. While the initial formation of the diazonium salt can be rapid, allowing the reaction to proceed for a sufficient duration ensures complete conversion of the starting amine. Reaction times ranging from 1 to 8 hours have been suggested to maximize the yield of the diazonium salt solution.

Below is a table summarizing the optimized reaction conditions for the preparation of nitrobenzenediazonium chloride:

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Temperature | 0–5°C | Minimizes decomposition of the unstable diazonium salt. |

| Acidic Medium | Excess strong acid (e.g., HCl) | Ensures formation of nitrous acid and prevents unwanted side reactions. |

| Reactant Ratio (Amine:Acid:Nitrite) | Stoichiometric to slight excess of acid and nitrite | Drives the reaction to completion. |

| Reaction Time | 1–8 hours | Allows for the complete conversion of the primary aromatic amine. |

Advanced Preparation Techniques and Handling Considerations

Given the instability of nitrobenzenediazonium chloride, advanced preparation and handling techniques have been developed to enhance safety and usability. These methods focus on either avoiding the isolation of the diazonium salt altogether or converting it into a more stable form.

A highly effective strategy to manage the instability of nitrobenzenediazonium chloride is its in situ generation and immediate use in a subsequent reaction. This approach is particularly prevalent in the synthesis of azo dyes, where the freshly prepared diazonium salt solution is directly added to a solution of the coupling component.

Continuous flow chemistry offers a significant advantage for in situ generation. In a microreactor setup, small volumes of the reactants can be continuously mixed and reacted, minimizing the accumulation of the hazardous diazonium salt at any given time. This not only enhances the safety of the process but can also lead to higher yields and purity due to precise control over reaction conditions and rapid consumption of the intermediate.

The benefits of in situ generation include:

Enhanced Safety: Avoids the isolation and handling of the potentially explosive solid diazonium salt.

Improved Efficiency: The diazonium salt is used as it is formed, which can reduce reaction time and minimize decomposition.

Process Intensification: Continuous flow methods allow for higher throughput and better control compared to batch processes.

For applications where the diazonium salt needs to be isolated and stored, it can be converted into a more stable form, most commonly as its tetrafluoroborate (B81430) (BF₄⁻) salt. The preparation of nitrobenzenediazonium tetrafluoroborate involves treating the initially formed diazonium chloride solution with tetrafluoroboric acid (HBF₄) or a salt such as sodium tetrafluoroborate. The resulting tetrafluoroborate salt is often insoluble in the reaction medium and can be isolated by filtration.

The general procedure for preparing the tetrafluoroborate salt is as follows:

The primary aromatic amine (nitroaniline) is dissolved in an aqueous solution of tetrafluoroboric acid.

The solution is cooled to 0–5°C.

An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature.

The precipitated nitrobenzenediazonium tetrafluoroborate is collected by filtration, washed, and dried.

These tetrafluoroborate salts are crystalline solids that are significantly more stable at room temperature compared to their chloride counterparts and can be stored for extended periods under appropriate conditions.

The choice of the counterion has a profound effect on the thermal stability of diazonium salts. While diazonium chlorides are notoriously unstable and are typically prepared and used at low temperatures, diazonium tetrafluoroborates exhibit markedly enhanced thermal stability. This increased stability is attributed to the larger size and non-nucleophilic nature of the tetrafluoroborate anion, which forms a more stable crystal lattice with the diazonium cation.

Differential Scanning Calorimetry (DSC) data clearly illustrates this difference in stability. For example, p-nitrobenzenediazonium tetrafluoroborate has an initial decomposition temperature of 150°C. In contrast, diazonium chlorides are known to decompose rapidly at temperatures above 5°C. Other counterions like tosylates also confer greater stability than chlorides.

The following table provides a comparison of the thermal stability of diazonium salts with different counterions:

| Counterion | Relative Stability | Typical Decomposition Temperature |

|---|---|---|

| Chloride (Cl⁻) | Low | Unstable above 5°C |

| Tetrafluoroborate (BF₄⁻) | High | p-nitro derivative: 150°C |

| Tosylate (CH₃C₆H₄SO₃⁻) | High | Generally stable at room temperature |

The crystallization of nitrobenzenediazonium chloride, when its isolation is necessary, is a critical step that requires careful control to ensure safety and product quality. Due to its instability, uncontrolled crystallization from a highly supersaturated solution can be hazardous. Therefore, methodologies that control the level of supersaturation are essential.

Supersaturation, the driving force for crystallization, can be generated by various methods, including cooling a saturated solution, evaporating the solvent, or adding an anti-solvent. For a reactive crystallization like diazotization, supersaturation is created as the product is formed. Controlling the rate of reactant addition is a key method to manage the rate of supersaturation generation. A slow addition rate can help maintain a low level of supersaturation, favoring crystal growth over nucleation, which can lead to larger, more stable crystals.

Temperature control is also crucial. Operating at a slightly elevated temperature (while still being within the stability limits of the compound) can increase solubility and thus reduce the level of supersaturation, which can also favor the formation of larger particles.

Techniques for controlling crystallization and supersaturation include:

Controlled Cooling/Anti-solvent Addition: A programmed and slow change in temperature or solvent composition can maintain supersaturation within the metastable zone, preventing spontaneous and rapid nucleation.

Seeding: Introducing seed crystals to a slightly supersaturated solution can provide surfaces for controlled crystal growth, avoiding the high supersaturation levels required for primary nucleation.

Mixing: Proper mixing is essential to dissipate local areas of high supersaturation, especially at the point of reactant addition in a reactive crystallization.

By carefully controlling these parameters, the crystallization of nitrobenzenediazonium chloride can be managed to produce a product with desired physical properties while minimizing the risks associated with its instability.

Chemical Reactivity and Mechanistic Investigations of Nitrobenzenediazonium Chloride

General Reactivity Profile and Transformations

Nitrobenzenediazonium chloride is a highly reactive organic compound utilized as a key intermediate in the synthesis of a wide array of aromatic compounds. researchgate.net Its reactivity is primarily dictated by the presence of the diazonium group (–N₂⁺), which is an outstanding leaving group. This characteristic facilitates numerous transformations, primarily through substitution or coupling reactions. byjus.com The electron-withdrawing nature of the nitro group further influences the reactivity of the aromatic ring.

The reactions of nitrobenzenediazonium chloride, like other aryldiazonium salts, can be broadly categorized into two main types:

Substitution (Dediazonization) Reactions : In these reactions, the diazonium group is replaced by another atom or functional group, with the concurrent loss of dinitrogen gas. byjus.com These reactions are synthetically valuable for introducing a wide range of substituents onto an aromatic ring that are often difficult to install directly. idc-online.com

Coupling Reactions : These reactions involve the retention of both nitrogen atoms. The diazonium ion acts as an electrophile and attacks another electron-rich aromatic ring, such as a phenol (B47542) or an aniline (B41778), to form an azo compound (R-N=N-R'). libretexts.org This process is fundamental to the production of azo dyes.

This article will focus on the substitution reactions of nitrobenzenediazonium chloride.

Substitution (Dediazonization) Reactions

Substitution reactions, also known as dediazonization, are characteristic of aryldiazonium salts. These transformations provide a powerful synthetic route to various substituted nitrobenzene (B124822) derivatives.

A primary application of nitrobenzenediazonium chloride in synthesis is the introduction of halogens onto the aromatic ring.

The Sandmeyer reaction is a synthetically vital substitution reaction used to prepare aryl halides and aryl nitriles from aryl diazonium salts. byjus.com Discovered by Traugott Sandmeyer in 1884, this reaction utilizes copper(I) salts as catalysts or reagents to facilitate the replacement of the diazonium group with a halide (–Cl, –Br) or a pseudohalide (–CN). wikipedia.orggeeksforgeeks.org When nitrobenzenediazonium chloride is treated with copper(I) chloride, copper(I) bromide, or copper(I) cyanide, the corresponding nitro-substituted chlorobenzene (B131634), bromobenzene, or benzonitrile (B105546) is formed, respectively. wikipedia.orgnih.gov

Table 1: Sandmeyer Reactions of Nitrobenzenediazonium Chloride

| Target Substituent | Copper(I) Reagent | Product Name (example with p-nitro) |

| Chloro (–Cl) | Copper(I) chloride (CuCl) | 1-chloro-4-nitrobenzene |

| Bromo (–Br) | Copper(I) bromide (CuBr) | 1-bromo-4-nitrobenzene |

| Cyano (–CN) | Copper(I) cyanide (CuCN) | 4-nitrobenzonitrile |

The mechanism of the Sandmeyer reaction is understood to proceed through a radical pathway and is classified as a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orglibretexts.org The process is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the nitrobenzenediazonium ion. byjus.comwikipedia.org

The key mechanistic steps are:

Electron Transfer : The copper(I) salt donates a single electron to the diazonium salt, reducing it and forming an aryl radical (in this case, a nitrophenyl radical) and dinitrogen gas. The copper(I) is concurrently oxidized to copper(II). wikipedia.orglibretexts.orgquora.com

Radical Reaction : The newly formed nitrophenyl radical then abstracts a halide or cyanide from the copper(II) species. wikipedia.org

Product Formation and Catalyst Regeneration : This step yields the final substituted nitrobenzene product and regenerates the copper(I) catalyst, allowing it to participate in another cycle. wikipedia.orglibretexts.org

The involvement of a free radical intermediate is a crucial feature of this mechanism and is supported by experimental evidence, such as the formation of biaryl compounds as side products. wikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Nitrobenzenediazonium chloride |

| Dinitrogen |

| Copper(I) chloride |

| Copper(I) bromide |

| Copper(I) cyanide |

| 1-chloro-4-nitrobenzene |

| 1-bromo-4-nitrobenzene |

| 4-nitrobenzonitrile |

| Phenol |

| Aniline |

| Azo compound |

| Nitrophenyl radical |

Sandmeyer Reactions (Cl, Br, CN) and Mechanistic Studies

Hydroxyl Group Displacement (Phenol Formation)

The conversion of nitrobenzenediazonium chloride to a nitrophenol is accomplished by the simple hydrolysis of the diazonium salt in an aqueous acidic solution. tcd.ie This reaction involves warming the solution containing the diazonium salt; the diazonium group is replaced by a hydroxyl (-OH) group from water, leading to the formation of the corresponding nitrophenol and the evolution of stable nitrogen gas. chemguide.co.uklibretexts.org

The generally accepted mechanism involves the loss of the dinitrogen molecule (N₂) from the protonated diazonium ion to form a highly reactive aryl cation. orgosolver.com This carbocation is then rapidly attacked by a water molecule, which acts as a nucleophile. A subsequent deprotonation step yields the final phenol product. orgosolver.com The reaction is often carried out at temperatures around 50°C, as higher temperatures can sometimes lead to the formation of tarry byproducts. uobaghdad.edu.iq This method provides a classical route to phenols from aromatic amines, contrasting with the Sandmeyer-type hydroxylation that employs copper(I) oxide. wikipedia.org

| Reactant | Reagent | Condition | Product |

| Nitrobenzenediazonium chloride | Water (H₂O) | Warming the aqueous solution | Nitrophenol + N₂ + HCl |

Table 3: Synthesis of nitrophenol from nitrobenzenediazonium chloride.

Reductive Deamination to Arenes

Reductive deamination is a process that removes an amino group from an aromatic ring by converting it into a diazonium group, which is then replaced by a hydrogen atom. lkouniv.ac.in This reaction is particularly useful in multi-step syntheses where an amino group is used to direct the substitution pattern on the ring and is subsequently removed. libretexts.org

One of the most effective and common reagents for the reductive deamination of arenediazonium salts, including nitrobenzenediazonium chloride, is hypophosphorous acid (H₃PO₂), also known as phosphinic acid. lkouniv.ac.inlibretexts.org The reaction is typically carried out by treating the diazonium salt solution with H₃PO₂. acs.orgnih.gov

The mechanism for this reduction is believed to proceed via a free-radical chain reaction rather than an ionic pathway. libretexts.orgreddit.comresearchgate.net The process involves the generation of an aryl radical from the diazonium salt, which then abstracts a hydrogen atom from the reducing agent to form the deaminated arene (nitrobenzene in this case). researchgate.net Other reducing agents can also be employed for this transformation, such as ethanol, although they are often less efficient than hypophosphorous acid. lkouniv.ac.in

| Diazonium Salt | Reducing Agent | Product |

| Nitrobenzenediazonium chloride | Hypophosphorous Acid (H₃PO₂) | Nitrobenzene |

| Nitrobenzenediazonium chloride | Ethanol (C₂H₅OH) | Nitrobenzene |

Table 4: Common reducing agents for the deamination of nitrobenzenediazonium chloride.

Arylation Reactions with Unsaturated Systems (Meerwein Arylation)

The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt, such as nitrobenzenediazonium chloride, to an electron-poor alkene or alkyne. wikipedia.orgchemeurope.com This reaction is typically catalyzed by a metal salt, most commonly a copper(II) salt like copper(II) chloride. thermofisher.comacs.org The reaction results in the formation of a new carbon-carbon bond, yielding an alkylated and halogenated arene product. chemeurope.com

The mechanism is understood to be a radical-based process. wikipedia.orgrsc.org The copper salt facilitates the reduction of the diazonium ion to generate an aryl radical, with the loss of nitrogen gas. rsc.org This aryl radical then adds to the double or triple bond of the unsaturated system. nih.gov The resulting radical intermediate is subsequently captured, often by the halide anion from the catalyst, to form the final product. wikipedia.orgchemeurope.com The reaction works best when the unsaturated compound is activated by an electron-withdrawing group, such as a carbonyl or cyano group. organicreactions.org For example, the Meerwein arylation of 2-nitrobenzenediazonium (B1203363) chloride with vinyl acetate (B1210297) has been used as a step in the synthesis of substituted indoles. researchgate.net

| Diazonium Salt | Unsaturated System (Example) | Catalyst | Product Type |

| Nitrobenzenediazonium chloride | Acrylic acid | CuCl₂ | α-halo-β-nitrophenyl propionic acid |

| Nitrobenzenediazonium chloride | Styrene | CuCl₂ | Halogenated nitrostilbene derivative |

| Nitrobenzenediazonium chloride | Acrylonitrile | CuCl₂ | α-halo-β-nitrophenyl propionitrile |

Table 5: Examples of Meerwein arylation with nitrobenzenediazonium chloride.

Trifluoromethylation and Other Carbon-Functionalization Reactions

The introduction of a trifluoromethyl (-CF₃) group into an aromatic ring can significantly alter a molecule's properties, enhancing metabolic stability and lipophilicity, which is of great interest in pharmaceutical chemistry. wikipedia.org A Sandmeyer-type reaction allows for the trifluoromethylation of aryl diazonium salts. wikipedia.orggeeksforgeeks.org This copper-mediated reaction transforms nitrobenzenediazonium chloride into the corresponding nitrobenzotrifluoride. organic-chemistry.org The process can be conducted using various trifluoromethylating agents, such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a copper catalyst or using S-trifluoromethyldibenzothiophenium salts (Umemoto's reagent) with copper powder. organic-chemistry.orgwikipedia.org These methods are valued for their relatively mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Beyond trifluoromethylation, nitrobenzenediazonium salts are key reagents in other carbon-functionalization reactions. A significant application is the covalent modification of carbon surfaces, such as carbon black and carbon nanotubes. acs.orgacs.orgnih.gov In this process, the electrochemical or chemical reduction of the nitrobenzenediazonium salt generates nitrophenyl radicals. nih.govacs.org These highly reactive radicals then attack the carbon surface, forming a stable covalent carbon-carbon bond. acs.orgnih.gov This method provides a robust way to permanently graft functional organic layers onto carbon materials, altering their electronic and physical properties.

| Reaction Type | Reagents | Substrate | Product |

| Trifluoromethylation | TMSCF₃, Copper Catalyst | Nitrobenzenediazonium chloride | Nitrobenzotrifluoride |

| Trifluoromethylation | Umemoto's Reagent, Cu powder | Nitrobenzenediazonium chloride | Nitrobenzotrifluoride |

| Carbon Surface Functionalization | H₃PO₂ (reducing agent) | Carbon Nanotubes | Nitrophenyl-functionalized Nanotubes |

| Carbon Surface Functionalization | Electrochemical Reduction | Graphite Electrode | Nitrophenyl-grafted Graphite |

Table 6: Examples of trifluoromethylation and carbon-functionalization reactions.

Thiolation and Other Heteroatom Substitutions

The diazonium group (-N₂⁺) of nitrobenzenediazonium chloride is an excellent leaving group, readily displaced by a variety of nucleophiles, enabling the introduction of various heteroatoms onto the nitro-substituted aromatic ring. While direct conversion to thiols is not typically straightforward, the diazonium salt serves as a versatile intermediate for other heteroatom substitutions. wikipedia.org

Common heteroatom substitution reactions include:

Hydroxylation: Warming an aqueous solution of the diazonium salt leads to its reaction with water, displacing the nitrogen gas and forming the corresponding nitrophenol. chemguide.co.uksmolecule.com

Halogenation: In Sandmeyer reactions, nitrobenzenediazonium chloride is treated with copper(I) halides (CuCl, CuBr) to yield chloro- or bromo-nitrobenzene derivatives. wikipedia.orgsmolecule.com Similarly, reaction with potassium iodide solution introduces iodine onto the aromatic ring. chemguide.co.uk

Cyanation: The Sandmeyer reaction can also be used to introduce a cyano group by using cuprous cyanide (CuCN), a transformation that is difficult to achieve through other nucleophilic aromatic substitution methods. wikipedia.org

These reactions generally proceed through radical or radical-nucleophilic substitution mechanisms, particularly when copper salts are employed as catalysts. mycollegevcampus.com The versatility of nitrobenzenediazonium salts in these substitutions makes them a cornerstone in the synthesis of diverse nitroaromatic compounds. wikipedia.org

Coupling (Diazo Coupling) Reactions

Diazo coupling is a characteristic reaction of aryldiazonium salts, where they act as weak electrophiles and react with electron-rich aromatic compounds to form brightly colored azo compounds (-N=N-). chemistrystudent.comglobalresearchonline.net These products are widely used as dyes and pigments. globalresearchonline.netsmolecule.com

Electrophilic Aromatic Substitution with Electron-Rich Substrates

Nitrobenzenediazonium chloride undergoes electrophilic aromatic substitution with activated aromatic substrates such as phenols and anilines. brainly.comnih.gov The nitro group on the diazonium salt makes it a more potent electrophile compared to unsubstituted benzenediazonium (B1195382) chloride, facilitating the coupling reaction. The reaction typically occurs at the para position of the coupling partner, unless this position is already occupied, in which case substitution occurs at an available ortho position. smolecule.com

The general reaction can be summarized as the attack of the electron-rich aromatic ring (the nucleophile) on the terminal nitrogen atom of the diazonium cation (the electrophile), leading to the formation of a C-N bond and the characteristic azo linkage. nih.gov

Mechanism of Azo Dye Formation

The formation of an azo dye from nitrobenzenediazonium chloride and an electron-rich substrate is a classic example of an electrophilic aromatic substitution reaction. brainly.comnih.gov The mechanism proceeds in two main steps:

Electrophilic Attack: The positively charged nitrobenzenediazonium ion acts as the electrophile and attacks the electron-rich π-system of the coupling component (e.g., a phenoxide ion or an aniline derivative). This results in the formation of a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or sigma complex.

Deprotonation: A base present in the reaction medium removes a proton from the carbon atom that formed the new bond with the diazonium group. This step restores the aromaticity of the ring system, yielding the stable azo dye product. youtube.com

Kinetic Studies and Deuterium (B1214612) Isotope Effects in Coupling Reactions

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step. nih.gov A deuterium isotope effect is observed when a C-H bond is replaced by a C-D bond, and this substitution leads to a change in the reaction rate. nih.gov

In the context of diazo coupling reactions, the study of deuterium isotope effects can elucidate whether the initial attack of the electrophile or the subsequent deprotonation to restore aromaticity is the rate-limiting step.

If the initial electrophilic attack is the slow, rate-determining step , then breaking the C-H (or C-D) bond occurs in a fast subsequent step. In this scenario, no significant primary kinetic isotope effect would be observed (i.e., kH/kD ≈ 1).

If the deprotonation step is rate-determining , then the C-H (or C-D) bond is broken in the slow step of the reaction. This would result in a significant primary kinetic isotope effect (kH/kD > 1), as the C-D bond is stronger and broken more slowly than the C-H bond. nih.gov

While the general principles are well-established, specific kinetic data and deuterium isotope effect studies for the coupling of nitrobenzenediazonium chloride are highly dependent on the substrate and reaction conditions. For most typical azo coupling reactions, the initial electrophilic attack is considered the rate-determining step.

Influence of Substrate Activation (e.g., Phenols, Anilines)

The nitrobenzenediazonium ion is a relatively weak electrophile, and therefore, it requires a highly activated, electron-rich coupling partner for the reaction to proceed efficiently. youtube.com Phenols and anilines are common substrates due to the powerful electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups, which increase the electron density of the aromatic ring, particularly at the ortho and para positions. quora.com

The reactivity of these substrates is highly pH-dependent:

Phenols: Coupling with phenols is carried out in mildly alkaline conditions (pH 8-11). smolecule.com In the presence of a base, the phenol is deprotonated to form the phenoxide ion (-O⁻). The phenoxide ion is a much more powerful activating group than the neutral hydroxyl group, making the ring significantly more nucleophilic and reactive toward the diazonium cation. quora.com

Anilines: Coupling with anilines is typically performed in weakly acidic to neutral conditions (pH 4-7). In a strongly acidic medium, the amino group would be protonated to form an anilinium ion (-NH₃⁺). quora.com This positively charged group is strongly deactivating and would prevent the electrophilic substitution from occurring. The weakly acidic conditions are sufficient to prevent side reactions while keeping the amino group in its free, activating form. youtube.com

| Substrate | Optimal pH Range | Activating Species | Rationale |

| Phenol | 8 - 11 (Alkaline) | Phenoxide ion (Ar-O⁻) | Deprotonation creates a highly nucleophilic phenoxide ion, which is a much stronger ring activator than the neutral -OH group. smolecule.comquora.com |

| Aniline | 4 - 7 (Weakly Acidic) | Free amine (Ar-NH₂) | Prevents protonation of the amino group to the deactivating anilinium ion (Ar-NH₃⁺) that would occur in strongly acidic media. youtube.comquora.com |

Biaryl Coupling Reactions (Gomberg-Bachmann Reaction)

The Gomberg-Bachmann reaction provides a method for synthesizing biaryl compounds through the coupling of an aryldiazonium salt with another aromatic compound. chemeurope.comwikipedia.org Unlike diazo coupling, this reaction proceeds via a free-radical mechanism rather than an electrophilic aromatic substitution. wikipedia.orgresearchgate.net

When nitrobenzenediazonium chloride is used, it is typically treated with a base in the presence of another aromatic substrate (e.g., nitrobenzene). The reaction generates a nitroaryl radical, which then attacks the second aromatic ring to form the biaryl product. wikipedia.orgresearchgate.net

A significant characteristic of the Gomberg-Bachmann reaction is that it generally produces a mixture of ortho, meta, and para isomers. researchgate.net The yields are often low (frequently below 40%) due to the many potential side reactions involving the highly reactive radical intermediates. chemeurope.comwikipedia.org

Research on the reaction of nitrobenzenediazonium chloride with nitrobenzene has provided specific data on the distribution of dinitrobiphenyl isomers. researchgate.net

| Reactants | Product Isomers | Isomer Ratio (%) |

| 3-Nitrobenzenediazonium chloride + Nitrobenzene | 3,2'-Dinitrobiphenyl | 31 |

| 3,3'-Dinitrobiphenyl | 25 | |

| 3,4'-Dinitrobiphenyl | 44 |

Table data sourced from ResearchGate. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Nitrobenzenediazonium chloride serves as a highly reactive electrophile in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The diazonium group, being an excellent leaving group (releasing dinitrogen gas), facilitates reactions under milder conditions compared to traditional aryl halides. chemguide.co.uklibretexts.org Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, are prominent examples where arenediazonium salts, including nitro-substituted variants, are employed to create complex molecular architectures. rsc.orgorganic-chemistry.orgwikipedia.org

The Mizoroki-Heck reaction, for instance, involves the palladium-catalyzed reaction of an aryl halide or diazonium salt with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The use of arenediazonium salts like 4-nitrobenzenediazonium (B87018) tosylate in Heck-type reactions with potassium vinyltrifluoroborate has been shown to proceed with remarkable efficiency, often with reaction times of less than a minute at room temperature. rsc.org This high reactivity is attributed to the super-electrophilic nature of the diazonium salt. rsc.org

Similarly, in the Suzuki-Miyaura coupling, an organoboron species is coupled with an organohalide or diazonium salt. wikipedia.orgyonedalabs.com The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The oxidative addition of the aryl diazonium salt to a low-valent palladium(0) complex is often the initiating step. libretexts.org

The Stille reaction provides another pathway for C-C bond formation by coupling an organotin compound with an electrophile. wikipedia.orgnih.gov While traditionally using organohalides, the high reactivity of diazonium salts makes them attractive alternatives. wikipedia.orgresearchgate.net

| Reaction | Organometallic Reagent | Electrophile | Key Mechanistic Steps | Typical Product |

|---|---|---|---|---|

| Heck-Mizoroki | Alkene | Ar-N₂⁺Cl⁻ / Ar-X | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Substituted Alkene |

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Ar-N₂⁺Cl⁻ / Ar-X | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryl, Styrene, etc. |

| Stille | Organotin Compound (e.g., R-SnR'₃) | Ar-N₂⁺Cl⁻ / Ar-X | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryl, Ketone, etc. |

Copper-catalyzed cross-coupling reactions represent a cost-effective and environmentally benign alternative to palladium-based systems. researchgate.net These methodologies have been successfully applied to reactions involving aryl diazonium salts for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netbakhtiniada.ru For instance, the copper-catalyzed cross-coupling of aryl diazonium salts with isocyanides has been demonstrated as a viable method for preparing arylcarboxyamides under mild conditions. researchgate.netbakhtiniada.ru

The classical Ullmann reaction, which traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl, often requires harsh conditions. acs.org However, modern advancements have introduced milder conditions and expanded the substrate scope, including the use of more reactive diazonium salts. Functional groups such as nitro groups are generally tolerated in these catalytic systems. acs.org Copper catalysis is also effective in forming C-N bonds. A copper-catalyzed reaction has been developed to couple nitroarenes with aryl boronic acids to form diarylamines, where the nitro group is reduced in situ. nih.gov This process highlights copper's dual role in both deoxygenation and C-N bond formation. nih.gov

The mechanism of transition metal-catalyzed reactions involving diazo compounds can be complex, with pathways potentially involving carbene intermediates or direct oxidative addition. digitellinc.comnih.govlibretexts.org In the context of cross-coupling reactions with nitrobenzenediazonium chloride, the predominant mechanism is generally considered to be oxidative addition. libretexts.orglibretexts.org

Oxidative Addition: This process is a fundamental step in many catalytic cycles for cross-coupling reactions. researchgate.netnih.gov It involves the insertion of a low-valent metal center (e.g., Pd(0)) into a covalent bond (e.g., Ar-N₂⁺). libretexts.orglibretexts.org For aryl diazonium salts, this step is typically very fast due to the excellent leaving group ability of N₂. The reaction proceeds from a Pd(0) complex to a Pd(II) species (an arylpalladium(II) complex), which then engages in subsequent steps like transmetalation. libretexts.orgharvard.edu The oxidative addition of aryl halides can occur through various pathways, including concerted, SₙAr-type, or radical mechanisms, depending on the metal, ligands, and substrate. libretexts.orgnih.gov

Carbene Insertion: While metal-catalyzed carbene insertion is a powerful tool for C-X bond formation, it is more commonly associated with diazo compounds like diazoketones or diazoacetates rather than arenediazonium salts. nih.govnih.govresearchgate.net In these reactions, a metal catalyst facilitates the decomposition of the diazo compound to a metal carbene intermediate. nih.gov This carbene can then insert into various bonds, such as C-H, Si-H, or B-H. nih.govresearchgate.net Mechanistic studies, often supported by DFT calculations, suggest that these insertions can proceed through either a concerted, three-centered transition state or a stepwise pathway involving a zwitterionic intermediate. nih.gov For reactions involving nitrobenzenediazonium chloride in cross-coupling, a direct carbene formation pathway is less commonly invoked in favor of the oxidative addition mechanism.

Formation of Heterocyclic Compounds via Cyclization Reactions

Nitrobenzenediazonium chloride and related diazonium salts are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds. nih.gov These reactions often proceed through an intramolecular cyclization process where the diazonium group acts as an internal electrophile or is transformed into a reactive intermediate that triggers ring closure. researchgate.netnih.gov

A notable example is the synthesis of 1,2,3-benzotriazines. researchgate.net This can be achieved through the intramolecular cyclization of appropriately substituted aryl diazonium salts. For instance, the diazotization of an ortho-aminoaryl precursor followed by spontaneous cyclization can yield the triazine ring system. nih.gov The specific reaction conditions and the nature of the substituent attached to the aromatic ring dictate the feasibility and outcome of the cyclization. The development of tandem diazotization/cyclization protocols has provided efficient access to fused heterocyclic systems, such as rsc.orgwikipedia.orgescholarship.orgoxadiazolo[3,4-d] rsc.orgwikipedia.orgdigitellinc.comtriazin-7(6H)-one 2-oxides. nih.gov

The synthesis of N-heterocycles through the cyclization of organic azides is another related area, although it involves a different functional group. researchgate.netsemanticscholar.org These reactions highlight the general utility of high-energy nitrogen functionalities in constructing cyclic structures.

Radical Chemistry and Electron Transfer Pathways

Beyond its role in ionic, two-electron processes, nitrobenzenediazonium chloride can also engage in radical chemistry initiated by single electron transfer (SET). The reduction of the diazonium cation leads to the formation of an aryl radical and the loss of dinitrogen gas. This aryl radical is a highly reactive intermediate capable of participating in a variety of transformations. rsc.org

The generation of aryl radicals from nitrobenzenediazonium salts can be effectively achieved through photochemistry or electrochemistry, providing mild and controlled methods for initiating radical reactions. nih.govrsc.org

Photoinduced Processes: Visible light-induced reactions of diazo compounds have gained significant attention. nih.gov Photochemical decomposition or photoredox catalysis can generate radicals under mild conditions. nih.gov In these processes, a photocatalyst, upon absorbing light, can engage in an electron transfer with the diazonium salt to generate the aryl radical. This approach avoids the need for chemical initiators and high temperatures. rsc.org

Electrochemically Initiated Processes: The cathodic reduction of arenediazonium salts is a well-established method for generating aryl radicals. This process has been utilized for surface modification, where the generated radicals graft onto an electrode surface. smolecule.com More recently, this electrochemical initiation has been applied to polymerization reactions. For example, the reduction of 4-fluorobenzenediazonium (B14715802) tetrafluoroborate (B81430) has been used to initiate the radical polymerization of various reactive monomers. rsc.org This technique allows for the controlled generation of initiating radical species. rsc.orgcas.cn

| Initiation Method | Description | Key Intermediate | Typical Application |

|---|---|---|---|

| Photoinduced | Uses visible light, often with a photocatalyst, to induce single electron transfer. | Aryl Radical (Ar•) | Radical additions, C-H functionalization |

| Electrochemically Initiated | Applies a cathodic potential to reduce the diazonium salt at an electrode surface. | Aryl Radical (Ar•) | Surface grafting, Radical polymerization |

The stability and decomposition pathways of arenediazonium ions, including radical decomposition, are influenced by factors such as the solvent environment and the nature of substituents on the aromatic ring. While specific kinetic studies on the radical decomposition of nitrobenzenediazonium chloride are not extensively detailed in the provided context, general principles of physical organic chemistry apply.

Solvent Polarity: The solvent can influence the rate of both heterolytic (ionic) and homolytic (radical) decomposition. For ionic pathways, polar solvents can stabilize the charged transition states and products. In radical reactions, the solvent can affect the rate of initiation and the lifetime of radical intermediates. For instance, in cross-coupling reactions, solvent basicity and hydrogen bonding capabilities can influence the rate of oxidative addition. researchgate.net

Substituent Effects: The electronic nature of substituents on the benzene (B151609) ring has a profound impact on the reactivity of the diazonium group. Electron-withdrawing groups, such as the nitro group (—NO₂), increase the electrophilicity of the diazonium ion, making it more susceptible to nucleophilic attack and reduction. This enhanced electrophilicity also makes nitro-substituted arenediazonium salts excellent partners in cross-coupling reactions. rsc.org Conversely, electron-donating groups would decrease the reactivity of the diazonium salt in such transformations. These electronic effects will similarly influence the ease of single electron transfer to the diazonium ion, thereby affecting the rate of radical formation.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of nitrobenzenediazonium chloride. It provides detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms, allowing for unambiguous confirmation of the compound's formation and purity.

Structural Confirmation: Both ¹H and ¹³C NMR are used to confirm the structure of the nitrobenzenediazonium cation. The strong electron-withdrawing nature of both the diazonium (-N₂⁺) and nitro (-NO₂) groups significantly influences the chemical shifts of the aromatic protons and carbons, causing them to appear further downfield compared to unsubstituted benzene (B151609).

For p-nitrobenzenediazonium chloride, the aromatic region of the ¹H NMR spectrum is expected to show a characteristic AA'BB' system, typical of para-substituted benzene rings. By comparison with nitrobenzene (B124822), which shows signals around 8.25 (ortho to -NO₂), 7.71 (para), and 7.56 ppm (meta), the protons on the nitrobenzenediazonium ring are expected at similar or even more downfield positions due to the combined deshielding effects. stackexchange.com

In ¹³C NMR, the carbon atom directly attached to the diazonium group (C1 or ipso-carbon) is of particular interest. While the ipso-carbon of nitrobenzene resonates at approximately 148.3 ppm, studies on various benzenediazonium (B1195382) salts have shown that the C1 chemical shift appears in the range of 102–123 ppm. stackexchange.comcaltech.edu This upfield shift relative to other substituted benzenes provides a key diagnostic signal for the presence of the diazonium functionality. The other carbon signals are influenced by the nitro group's presence.

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm Note: Exact values for nitrobenzenediazonium chloride may vary with solvent and counter-ion. Data for nitrobenzene is provided for comparison.

| Nucleus | Position | Expected δ (ppm) for p-Nitrobenzenediazonium cation | Reference δ (ppm) in Nitrobenzene stackexchange.com |

| ¹³C | C1 (C-N₂⁺) | 102 - 123 | 148.3 (C-NO₂) |

| ¹³C | C2/C6 | Downfield | 123.5 |

| ¹³C | C3/C5 | Downfield | 129.4 |

| ¹³C | C4 (C-NO₂) | Downfield | 134.7 |

| ¹H | H2/H6 | Downfield | 8.25 |

| ¹H | H3/H5 | Downfield | 7.56 |

Kinetic Studies: NMR is a powerful method for kinetic analysis as it allows for the real-time monitoring of the concentration of reactants and products without sample destruction. The rate of reactions involving nitrobenzenediazonium chloride, such as azo coupling or decomposition, can be followed by acquiring spectra at set time intervals. The reaction rate is determined by measuring the decrease in the integrated intensity of a characteristic reactant signal (e.g., an aromatic proton of the diazonium salt) and the corresponding increase in a product signal over time.

UV-Vis spectroscopy is highly effective for analyzing compounds containing chromophores, such as the nitrobenzenediazonium cation. The extended conjugated system involving the benzene ring, the nitro group, and the diazonium group gives rise to characteristic electronic transitions.

Electronic Transitions: The absorption of UV or visible light by the nitrobenzenediazonium cation promotes electrons from lower energy molecular orbitals to higher energy ones. The most significant transitions for this molecule are π → π* transitions associated with the conjugated aromatic system. The presence of the strong electron-withdrawing nitro and diazonium groups modifies the energy levels of the molecular orbitals. Structurally similar compounds, like nitrobenzaldehydes, exhibit strong absorptions (molar absorptivity, ε ≈ 10,000 M⁻¹cm⁻¹) around 250 nm, which are attributed to π → π* excitations involving the nitro group and the benzene ring. rsc.org Nitrobenzenediazonium chloride is expected to have a strong absorption band in a similar UV region.

Reaction Progress Monitoring: The intense absorption of the diazonium salt makes UV-Vis spectroscopy a convenient method for monitoring reaction kinetics. rsc.org For instance, in an azo coupling reaction, the concentration of the nitrobenzenediazonium chloride can be monitored by the decrease in absorbance at its λₘₐₓ over time. According to the Beer-Lambert law (A = εbc), the absorbance (A) is directly proportional to the concentration (c). By tracking the absorbance, a kinetic profile of the reaction can be generated, allowing for the determination of rate constants. This technique is particularly useful for studying the thermal decomposition of diazonium salts, where the disappearance of the diazonium cation's characteristic absorption is monitored as a function of time and temperature.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the specific functional groups present in nitrobenzenediazonium chloride and for monitoring reactions in real-time.

Functional Group Identification: The key functional groups in nitrobenzenediazonium chloride each have characteristic vibrational frequencies. The most diagnostic band is the stretching vibration of the diazonium group's triple bond (N≡N). This vibration gives rise to a very strong and sharp absorption in the Raman spectrum, typically found in the range of 2285-2305 cm⁻¹. For 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430), this peak has been specifically identified at 2310 cm⁻¹. imedpub.comifremer.frresearchgate.net In FTIR spectroscopy, this N₂⁺ stretching mode is also observable. researchgate.net

The nitro group (-NO₂) exhibits two characteristic stretching vibrations: a symmetric stretch and an asymmetric stretch. These typically appear near 1350 cm⁻¹ and 1550 cm⁻¹, respectively. uc.edu Other bands corresponding to the aromatic ring, such as C-H and C=C stretching, are also readily identifiable.

Interactive Data Table: Key Vibrational Frequencies for p-Nitrobenzenediazonium Salts

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) imedpub.comresearchgate.netresearchgate.netuc.edu | Spectroscopy |

| -N₂⁺ | N≡N Stretch | 2310 | Raman, IR |

| -NO₂ | Asymmetric Stretch | ~1550 | IR |

| -NO₂ | Symmetric Stretch | ~1350 | IR |

| Aromatic Ring | C=C Stretch | 1585 - 1611 | Raman, IR |

In-Line Reaction Monitoring: The distinct and well-resolved vibrational band of the diazonium group is ideal for in-line reaction monitoring. Using fiber-optic probes coupled to an FTIR or Raman spectrometer, the formation of the diazonium salt during a diazotization reaction can be tracked in real-time. The appearance and increase in the intensity of the N≡N stretching peak signal the progress of the reaction. Similarly, in subsequent reactions like Sandmeyer or Heck-Matsuda, the disappearance of this peak indicates the consumption of the diazonium salt intermediate. imedpub.com This approach provides immediate kinetic and mechanistic data without the need for sample extraction and offline analysis, making it highly valuable for process optimization and control.

Infrared (IR) and Raman Vibrational Spectroscopy

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for the separation, identification, and quantification of nitrobenzenediazonium chloride and its related reaction products or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of thermally labile and non-volatile compounds like diazonium salts. wikipedia.org Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

The separation of aromatic diazonium salts is typically achieved on a C18 column. The mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure the stability of the diazonium ion and achieve good peak shape. Detection is usually performed with a UV-Vis detector, as the aromatic ring and diazonium group provide strong chromophores. researchgate.netwur.nlrsc.org

Exemplary HPLC Method Parameters for Aromatic Diazonium Salt Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Monitored at maximum absorbance (e.g., ~260-300 nm) |

Direct analysis of diazonium salts by Gas Chromatography (GC) is generally not feasible due to their salt-like nature (non-volatile) and thermal instability, which leads to decomposition in the heated injector port.

However, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a viable hyphenated technique. In Py-GC-MS, the sample is rapidly heated to a high temperature (e.g., 600–1000 °C) in an inert atmosphere. wikipedia.org This controlled thermal decomposition breaks the nitrobenzenediazonium chloride into smaller, volatile, and thermally stable fragments. These fragments are then separated by the GC column and identified by the mass spectrometer. The resulting pyrogram serves as a fingerprint for the original compound and allows for the identification of its structural components, such as chlorobenzene (B131634) and nitrogen oxides. pnnl.goveag.comgossmanforensics.comunimelb.edu.au

Principles of Pyrolysis-GC-MS for Diazonium Salt Analysis

| Stage | Description |

|---|---|

| Pyrolysis | Sample is heated rapidly in an inert atmosphere, causing thermal decomposition into smaller, volatile fragments. |

| Gas Chromatography (GC) | The volatile fragments are swept into the GC column and separated based on their boiling points and interaction with the stationary phase. |

| Mass Spectrometry (MS) | Separated fragments are ionized and detected, providing mass information for identification. |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. It combines advantages of both GC and LC, offering high efficiency and speed. For classes of compounds like energetic materials and nitroaromatics, SFC is a powerful analytical tool. acs.orgnih.govacs.org

The most common mobile phase is supercritical carbon dioxide, often with a polar co-solvent (modifier) like methanol to enhance solvating power. SFC is suitable for thermally labile molecules as it can be operated at lower temperatures than GC. Its application to nitrobenzenediazonium chloride would allow for separation without the high temperatures that cause decomposition, making it a potentially superior alternative to GC-based methods. ufl.eduresearchgate.net

Typical Parameters for Supercritical Fluid Chromatography

| Parameter | Condition |

|---|---|

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol) |

| Column | Packed columns similar to HPLC (e.g., silica, diol) |

| Temperature | Typically 35-60 °C |

| Pressure | 100-400 bar |

| Detector | UV-Vis, Mass Spectrometry (MS) |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. Due to the instability of nitrobenzenediazonium chloride, techniques like Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) are preferred.

The mass spectrum of the nitrobenzenediazonium cation (C₆H₄N₂O₂⁺) would show a molecular ion peak corresponding to its mass. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing structural information. Key fragmentation pathways for the 4-nitrobenzenediazonium ion involve the loss of neutral molecules. nih.govcreative-proteomics.com

Common fragmentation patterns include:

Loss of N₂: The most characteristic fragmentation, resulting in a nitrophenyl cation.

Loss of NO: Expulsion of nitric oxide from the nitro group.

Loss of NO₂: Cleavage of the entire nitro group.

These fragmentation patterns help confirm the identity and structure of the compound. nih.govmiamioh.edu

Expected Fragmentation of the 4-Nitrobenzenediazonium Cation (m/z 150.03)

| Fragment Ion | Neutral Loss | Resulting m/z |

|---|---|---|

| [C₆H₄NO₂]⁺ | N₂ | 122.02 |

| [C₆H₄N₂O]⁺ | O | 134.03 |

| [C₆H₄N₂]⁺ | NO₂ | 104.04 |

Electrochemical Methods for Reactivity and Detection

Electrochemical methods are used to investigate the redox properties of molecules and to study processes occurring at electrode-solution interfaces.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the redox behavior of chemical species. In a typical CV experiment involving 4-nitrobenzenediazonium salt, the potential is scanned, and the resulting current is measured. researchgate.net

Studies have shown that the cyclic voltammogram of 4-nitrobenzenediazonium tetrafluoroborate in an acidic medium on a glassy carbon electrode exhibits a broad, irreversible reduction wave on the first potential scan. researchgate.net This wave corresponds to the reduction of the diazonium cation. Upon reversing the scan and on subsequent scans, this wave disappears. This behavior indicates that the product of the initial reduction is an organic layer that adheres to the electrode surface, effectively blocking it and preventing further reduction of the diazonium cations from the solution. researchgate.net This electrografting process is a key feature of the electrochemical behavior of aryldiazonium salts.

Table 3: Cyclic Voltammetry Observations for 4-Nitrobenzenediazonium

| Feature | Observation | Interpretation |

|---|---|---|

| First Scan (Cathodic) | Broad, irreversible reduction peak | Reduction of the diazonium cation to form an aryl radical. |

| Subsequent Scans | Disappearance of the reduction peak | Formation of a passivating organic layer on the electrode surface, blocking access for further reaction. |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of electrochemical systems by measuring their impedance over a range of frequencies. ntnu.edu It can provide detailed information about processes such as charge transfer resistance, double-layer capacitance, and mass transport phenomena. mdpi.com

While specific EIS studies on the transport properties of nitrobenzenediazonium chloride are not widely detailed, the methodology is well-established for characterizing electrolytes and their behavior in confined spaces, such as porous electrodes. researchgate.net By applying a small amplitude AC potential and measuring the current response, an impedance spectrum (often displayed as a Nyquist plot) is generated. ntnu.edu This data can be modeled with an equivalent electrical circuit to extract physical parameters. mdpi.com

For a solution of nitrobenzenediazonium chloride, EIS could be used to determine its effective conductivity and diffusion characteristics. In the context of the electrografting reaction observed in CV, EIS could characterize the properties of the deposited nitrophenyl film, such as its thickness, porosity, and resistance to ion transport. researchgate.netaps.org

Development of Derivatization Agents for Enhanced Analytical Detection

Nitrobenzenediazonium chloride and similar diazonium salts can be used as derivatization reagents to enhance the detection of other molecules, particularly in LC-MS analysis. nih.gov This strategy relies on the azo coupling reaction, where the diazonium salt reacts with electron-rich aromatic compounds, such as phenols and amines, to form a stable azo-derivative. nih.gov

This derivatization serves two primary purposes:

Improved Ionization Efficiency: The resulting azo-derivative often has significantly enhanced ionization efficiency in ESI-MS compared to the original analyte. nih.gov

Controlled Fragmentation: The derivatized molecule can be designed to produce a high-response, characteristic fragment ion during tandem mass spectrometry (MS/MS), enabling highly sensitive and selective detection. ddtjournal.com

This "derivatize and shoot" workflow can dramatically lower the limits of quantitation for target analytes. For example, an azo coupling-based method was successfully developed for the high-sensitivity analysis of tetrahydrocannabinol (THC) and other phenolic compounds in complex matrices like human breath and serum. nih.gov The use of diazonium reagents is a versatile strategy applicable to a wide range of analytes containing phenolic or amine functionalities. nih.govnih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Nitrobenzenediazonium chloride | C₆H₄ClN₃O₂ |

| 4-Nitrobenzenediazonium tetrafluoroborate | C₆H₄BF₄N₃O₂ |

| Tetrahydrocannabinol (THC) | C₂₁H₃₀O₂ |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules like nitrobenzenediazonium chloride. DFT methods calculate the electron density to determine the energy of the system, providing a balance between accuracy and computational cost.

Studies on substituted benzenediazonium (B1195382) cations show that electron-withdrawing groups, such as the nitro group (NO₂), significantly impact the electronic distribution. The NO₂ group decreases the electron density on the benzene (B151609) ring and alters the charge on the diazonium group (-N₂⁺). This electronic perturbation is crucial for the compound's reactivity, particularly in electrophilic aromatic substitution and coupling reactions.

DFT calculations can quantify various electronic properties that serve as reactivity descriptors. For instance, the calculated charges on the nitrogen atoms of the diazonium group and the ipso-carbon (the carbon atom attached to the diazonium group) are key indicators of electrophilicity. The strong electron-withdrawing nature of the nitro group increases the positive charge on the diazonium group, enhancing its electrophilic character compared to unsubstituted benzenediazonium chloride.

Table 1: Calculated Electronic Properties of Substituted Benzenediazonium Cations using DFT (Note: The values below are illustrative and based on general findings from DFT studies on similar compounds. Actual values can vary with the level of theory and basis set used.)

| Compound | Substituent | Charge on Terminal N | Charge on Internal N | HOMO Energy (eV) | LUMO Energy (eV) |

| Benzenediazonium | -H | +0.15 | +0.25 | -7.5 | -3.2 |

| 4-Nitrobenzenediazonium (B87018) | -NO₂ | +0.18 | +0.28 | -8.1 | -4.0 |

| 4-Methoxybenzenediazonium | -OCH₃ | +0.13 | +0.23 | -7.1 | -2.9 |

This interactive table is based on representative data from quantum chemical studies.

Quantum chemical methods, particularly DFT and time-dependent DFT (TD-DFT), are also employed to predict spectroscopic properties. For nitrobenzenediazonium chloride, these calculations can predict vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). Comparing calculated spectra with experimental data helps to confirm the molecular structure and understand the electronic transitions.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of larger systems, including the solute in an explicit solvent environment.

For nitrobenzenediazonium chloride in solution, MD simulations can provide insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange around the cation and its counter-ion.

Conformational Preferences: The rotational freedom and preferred orientation of the nitro and diazonium groups relative to the benzene ring.

Ion Pairing: The dynamics of the interaction between the nitrobenzenediazonium cation and the chloride anion in solution.

Studies on similar aryldiazonium salts have used MD simulations to understand how the composition of the solvent shell around the reactive site influences the products of dediazoniation reactions.

Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the detailed modeling of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states—the highest energy points along the reaction pathway.

For reactions involving nitrobenzenediazonium chloride, such as its thermal decomposition (dediazoniation), computational modeling can elucidate the entire reaction pathway. Calculations can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This activation energy is directly related to the reaction rate.

Table 2: Illustrative Calculated Activation Energies for Dediazoniation (Note: These are representative values to illustrate computational findings.)

| Compound | Solvent | Calculated Activation Energy (kcal/mol) | Proposed Mechanism |

| Benzenediazonium | Water | 27 | Sₙ1-like |

| 4-Nitrobenzenediazonium | Water | 25 | Sₙ1-like (stabilized transition state) |

| Benzenediazonium | Acetonitrile (B52724) | 29 | Radical pathway contribution |

This interactive table is based on representative data from reaction mechanism studies.

Machine Learning and AI in Materials Science Research

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated with computational chemistry to accelerate materials discovery and design. While direct ML studies on nitrobenzenediazonium chloride are nascent, the methodologies are highly relevant.

In the context of materials science where diazonium salts are used for surface modification (e.g., functionalizing graphene or nanoparticles), ML models can be trained on large datasets from experiments or high-throughput computational screenings. These models can then predict the properties of new, untested materials or the outcomes of chemical reactions under different conditions. For example, an ML model could be trained to predict the stability or electronic properties of surfaces modified with various substituted benzenediazonium salts, including the nitro derivative. A combined DFT and ML approach has been used to investigate the kinetics of N₂ release from diazo compounds, a process central to the reactivity of nitrobenzenediazonium chloride. This demonstrates the power of AI in understanding complex chemical transformations and accelerating the design of molecules with desired properties.

Predictive Models for Precursor Synthesis and Material Design

Predictive models are instrumental in optimizing the synthesis of nitrobenzenediazonium chloride precursors and in the rational design of materials derived from this compound. These models can range from kinetic models that describe reaction rates to more complex simulations that predict material properties.